1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine
CAS No.: 1828-97-3
Cat. No.: VC21223033
Molecular Formula: C10H8F3N3
Molecular Weight: 227.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1828-97-3 |
|---|---|
| Molecular Formula | C10H8F3N3 |
| Molecular Weight | 227.19 g/mol |
| IUPAC Name | [2-(trifluoromethyl)quinolin-4-yl]hydrazine |
| Standard InChI | InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16) |
| Standard InChI Key | UDBNRPMWZIXBNA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
| Identifier Type | Value |
|---|---|
| IUPAC Name | [2-(trifluoromethyl)quinolin-4-yl]hydrazine |
| Molecular Formula | C₁₀H₈F₃N₃ |
| Molecular Weight | 227.189 g/mol |
| CAS Number | 1828-97-3 |
| InChI | InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN |
| DSSTox Substance ID | DTXSID60299211 |
| NSC Number | 128767 |
Chemical Reactivity
Reaction Patterns
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine exhibits various chemical reaction patterns that are characteristic of both its quinoline scaffold and hydrazine functional group. These reaction patterns include:
Oxidation Reactions
The compound can undergo oxidation reactions with various oxidizing agents. The hydrazine moiety is particularly susceptible to oxidation, which can lead to the formation of various nitrogen-containing products.
Reduction Reactions
Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting both the quinoline ring and the hydrazine group.
Substitution Reactions
The hydrazine functionality allows for substitution reactions where the hydrazine group can participate in nucleophilic substitution reactions with appropriate electrophiles.
Synthetic Utility
The presence of the hydrazine group makes 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine a valuable intermediate for the synthesis of more complex heterocyclic systems. For example, reaction with carbonyl compounds can lead to hydrazone formation, which can be further transformed into various heterocycles.
Drawing parallels from related research, the compound could potentially undergo reactions similar to those described by Chen et al., where trifluoroacetimidohydrazides react with carbonyl sources to form heterocyclic compounds through sequential addition and dehydration steps .
Biological and Pharmacological Significance
Structure-Activity Relationships
The biological activity of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine likely relates to several structural features:
-
The quinoline scaffold, which is present in many bioactive compounds
-
The trifluoromethyl group, which can enhance membrane permeability and metabolic stability
-
The hydrazine moiety, which can interact with various biological targets through hydrogen bonding and nucleophilic reactions
Understanding these structure-activity relationships can guide further development of this compound or its derivatives for specific therapeutic applications.
Molecular Interactions and Mechanism of Action
Cellular Interactions
The biological activity of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine likely involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes due to increased lipophilicity.
Once inside the cell, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function that may contribute to its biological effects.
Comparison with Related Compounds
When compared to other trifluoromethyl-containing heterocycles, 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine exhibits unique properties due to its specific structural features. For example:
-
Unlike 1,2,4-triazoles, which also contain trifluoromethyl groups but have different ring structures, 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine maintains the quinoline scaffold that contributes to its distinctive reactivity patterns .
-
Compared to 1,2,4-triazines, another class of trifluoromethyl-containing heterocycles, this compound exhibits different reactivity due to its quinoline core and hydrazine substituent.
The unique combination of the quinoline ring with a trifluoromethyl group and a hydrazine moiety gives 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine specific chemical properties, including high stability and selective reactivity, making it valuable for various applications in research and drug development.
Research Applications
Chemical Research Applications
1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine serves as an important building block in organic synthesis. Its utility spans several areas:
-
As a starting material for the synthesis of more complex organic molecules
-
In the development of new synthetic methodologies for fluorinated heterocycles
-
As a model compound for studying the reactivity of trifluoromethylated quinolines
Related research by Chen and colleagues demonstrates how similar trifluoromethyl-containing compounds can be integrated into multi-component reactions to form heterocyclic systems, suggesting potential synthetic applications for 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine .
Medicinal Chemistry Applications
In medicinal chemistry, 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine has been explored for:
-
Potential anticancer properties, leveraging the cytotoxic nature of hydrazine derivatives
-
Development of compounds with enhanced pharmacokinetic properties due to the trifluoromethyl group
-
Structure-activity relationship studies to understand the impact of trifluoromethyl substitution on biological activity
The research by Chen et al. on related trifluoromethyl-containing heterocycles highlights the pharmaceutical value of such compounds and suggests that 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine could serve as a valuable scaffold for developing new therapeutic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume